molecular formula C7H4Br2F2 B6231595 2,4-dibromo-1-(difluoromethyl)benzene CAS No. 1214352-24-5

2,4-dibromo-1-(difluoromethyl)benzene

Cat. No.: B6231595
CAS No.: 1214352-24-5
M. Wt: 285.9
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Description

2,4-Dibromo-1-(difluoromethyl)benzene is a halogenated aromatic compound featuring a benzene ring substituted with two bromine atoms at the 2- and 4-positions and a difluoromethyl group (-CF₂H) at the 1-position.

Properties

CAS No.

1214352-24-5

Molecular Formula

C7H4Br2F2

Molecular Weight

285.9

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dibromo-1-(difluoromethyl)benzene typically involves the bromination of 1-(difluoromethyl)benzene. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 4 positions on the benzene ring. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods

In an industrial setting, the production of 2,4-dibromo-1-(difluoromethyl)benzene may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to higher yields and purity of the final product. Additionally, industrial production may incorporate purification steps such as recrystallization or distillation to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-1-(difluoromethyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) for nucleophilic substitution.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

Major Products Formed

Scientific Research Applications

2,4-Dibromo-1-(difluoromethyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,4-dibromo-1-(difluoromethyl)benzene involves its interaction with molecular targets through its bromine and difluoromethyl groups. These functional groups can participate in various chemical reactions, leading to the formation of new compounds with different properties. The pathways involved in these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related brominated and fluorinated benzene derivatives, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2,4-Dibromo-1-(difluoromethyl)benzene -Br (2,4), -CF₂H (1) C₇H₄Br₂F₂ ~286 (estimated) High lipophilicity; potential pharmaceutical intermediate
2,4-Dibromo-1-(trifluoromethoxy)benzene -Br (2,4), -OCF₃ (1) C₇H₃Br₂F₃O 319.9 Electron-withdrawing OCF₃ group; higher stability in harsh conditions
2,4-Dibromo-1-[chloro(difluoro)methoxy]benzene -Br (2,4), -O-CF₂Cl (1) C₇H₃Br₂ClF₂O 352.3 Mixed halogen substituents; reactivity in nucleophilic substitutions
2,4-Dibromo-1-(4-bromophenoxy)benzene (BDE-28) -Br (2,4), -O-C₆H₃Br (para) C₁₂H₇Br₃O 406.9 Bromodiphenyl ether; environmental contaminant (flame retardant)
2,5-Dibromo-4-fluoronitrobenzene -Br (2,5), -F (4), -NO₂ (1) C₆H₂Br₂FNO₂ 309.9 Nitro group enhances reactivity; used in electrophilic substitutions

Key Observations:

Substituent Effects: Electron-Withdrawing Groups: The trifluoromethoxy (-OCF₃) and nitro (-NO₂) groups in analogs enhance electrophilicity, making these compounds reactive in substitution reactions. In contrast, the difluoromethyl (-CF₂H) group in the target compound balances moderate electron withdrawal with metabolic stability .

Physicochemical Properties :

  • Lipophilicity : Fluorinated substituents (e.g., -CF₂H, -OCF₃) increase lipophilicity, enhancing membrane permeability—a critical factor in drug design .
  • Stability : Bromodiphenyl ethers like BDE-28 exhibit environmental persistence due to strong C-Br bonds, whereas difluoromethylated analogs may degrade more readily under biological conditions .

Applications :

  • Pharmaceutical Intermediates : The target compound’s fluorinated structure aligns with trends in drug development, where fluorine improves bioavailability and target binding .
  • Environmental Contaminants : Bromodiphenyl ethers (e.g., BDE-28) are linked to flame retardants but face regulatory restrictions due to bioaccumulation risks .

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